molecular formula C10H21NO2 B12441133 2-amino-4,6,6-trimethyl-heptanoic Acid CAS No. 627910-24-1

2-amino-4,6,6-trimethyl-heptanoic Acid

Cat. No.: B12441133
CAS No.: 627910-24-1
M. Wt: 187.28 g/mol
InChI Key: CVFWEQVXYXEIIL-UHFFFAOYSA-N
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Description

2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID is an organic compound with the molecular formula C10H21NO2 It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, followed by amination and subsequent purification steps. The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and high-throughput screening may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in metabolic pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID can be compared with other similar compounds, such as:

    2-AMINO-4,6-DIMETHYLHEPTANOIC ACID: This compound has a similar structure but with fewer methyl groups, leading to different chemical properties and reactivity.

    2-AMINO-4,6,6-TRIMETHYLHEXANOIC ACID: This compound has a shorter carbon chain, which affects its physical and chemical characteristics.

Properties

CAS No.

627910-24-1

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-amino-4,6,6-trimethylheptanoic acid

InChI

InChI=1S/C10H21NO2/c1-7(6-10(2,3)4)5-8(11)9(12)13/h7-8H,5-6,11H2,1-4H3,(H,12,13)

InChI Key

CVFWEQVXYXEIIL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)O)N)CC(C)(C)C

Origin of Product

United States

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